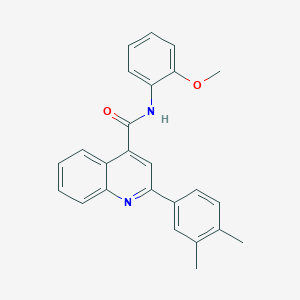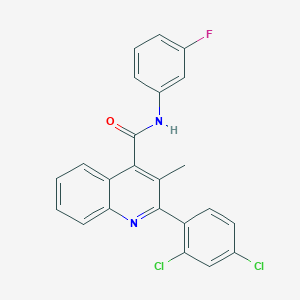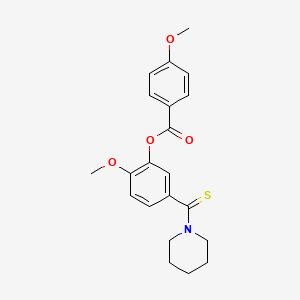
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst such as aluminum chloride.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide by reacting with 2-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the dimethyl and methoxy substitutions, potentially altering its biological activity.
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(2-methoxyphenyl)quinoline-4-carboxamide: Lacks the 3,4-dimethylphenyl group, which could affect its chemical properties and reactivity.
Uniqueness
The presence of both the 3,4-dimethylphenyl and 2-methoxyphenyl groups in 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide makes it unique. These substitutions can influence the compound’s electronic properties, steric hindrance, and overall reactivity, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C25H22N2O2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O2/c1-16-12-13-18(14-17(16)2)23-15-20(19-8-4-5-9-21(19)26-23)25(28)27-22-10-6-7-11-24(22)29-3/h4-15H,1-3H3,(H,27,28) |
InChI-Schlüssel |
UJQVNONACAQXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661219.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661224.png)
![2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11661226.png)
![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661245.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11661252.png)

![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11661260.png)
![2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B11661265.png)
![phenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11661271.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)

![9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)
